molecular formula C8H6N2 B2939141 3-(Pyridin-2-yl)prop-2-enenitrile CAS No. 39077-59-3

3-(Pyridin-2-yl)prop-2-enenitrile

Cat. No. B2939141
CAS RN: 39077-59-3
M. Wt: 130.15
InChI Key: ZIMQURWVGPGVMM-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of “3-(Pyridin-2-yl)prop-2-enenitrile” involves various methods. One such method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of different alcoholic solvents, such as ethanol (EtOH), 1-propanol (Pr

Scientific Research Applications

Nonlinear Optical Properties

3-(Pyridin-2-yl)prop-2-enenitrile: has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant electro-optic properties, making it a candidate for optoelectronic device fabrication . The molecule’s ability to facilitate charge transfer due to its delocalized π-electrons attached to donor and acceptor groups enhances its first-order polarizability, which is crucial for nonlinear optical applications like optical switching, memory devices, and signal processing .

Anti-Fibrosis Activity

Derivatives of 3-(Pyridin-2-yl)prop-2-enenitrile have shown promising results in the treatment of fibrosis. Novel 2-(Pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities, with some compounds exhibiting better activities than existing drugs . These compounds could potentially be developed into novel anti-fibrotic drugs, indicating a significant application in medicinal chemistry.

Glycolysis Inhibition

The compound has been identified as an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in reducing glycolytic flux and suppressing glucose uptake. This property makes it selectively cytostatic to transformed cells and could suppress the growth of established tumors in mice, suggesting its application in cancer research .

Synthesis of N-(Pyridin-2-yl)amides

3-(Pyridin-2-yl)prop-2-enenitrile is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These compounds have various applications in chemical biology and pharmaceutical sciences .

Herbicidal Activity

Substituted 3-(Pyridin-2-yl)phenylamino derivatives have been designed and synthesized, showing herbicidal activity. This indicates the potential use of 3-(Pyridin-2-yl)prop-2-enenitrile derivatives in developing new herbicides .

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQURWVGPGVMM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)prop-2-enenitrile

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